Cas no 74209-17-9 (3-Bromo-4-nitro-1H-indazole)
3-Bromo-4-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-nitro-1H-indazole
- 1H-Indazole,3-bromo-4-nitro-
- 3-Bromo-4-nitro (1H)indazole
- 3-bromo-4-nitro-2H-indazole
- 1H-Indazole,3-bromo-4-nitro
- 3-Brom-4-nitro-1(2)H-indazol
- 3-Brom-4-nitroindazol
- 3-bromo-4-nitro-1(2)H-indazole
- 3-BROMO-4-NITROINDAZOLE
- FT-0680941
- SCHEMBL25246364
- I11348
- SCHEMBL1171722
- G10550
- MFCD07781572
- 1H-indazole, 3-bromo-4-nitro-
- A15783
- BKYFEBHLYKLAJH-UHFFFAOYSA-N
- AKOS005072365
- DTXSID40348771
- ZCA20917
- DD-0744
- MB04863
- 74209-17-9
- J-511942
- CS-0224630
- EN300-120211
- AMY9456
- 3-bromo-4-nitro(1h)indazole
- InChI=1/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10
- 2935974-51-7
-
- MDL: MFCD07781572
- Inchi: 1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
- InChI Key: BKYFEBHLYKLAJH-UHFFFAOYSA-N
- SMILES: BrC1=C2C(=CC=CC2=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.94900
- Monoisotopic Mass: 240.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.965
- Boiling Point: 248.9°C at 760 mmHg
- Flash Point: 104.3°C
- Refractive Index: 1.763
- PSA: 74.50000
- LogP: 2.75680
3-Bromo-4-nitro-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 214946-1g |
3-Bromo-4-nitro-1H-indazole |
74209-17-9 | 95% | 1g |
£200.00 | 2022-03-01 | |
| TRC | B789040-1mg |
3-Bromo-4-nitro-1H-indazole |
74209-17-9 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B789040-2mg |
3-Bromo-4-nitro-1H-indazole |
74209-17-9 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B789040-10mg |
3-Bromo-4-nitro-1H-indazole |
74209-17-9 | 10mg |
$ 115.00 | 2022-06-06 | ||
| Alichem | A269002267-1g |
3-Bromo-4-nitro-1H-indazole |
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$348.48 | 2023-09-01 | |
| Chemenu | CM150481-1g |
3-Bromo-4-nitro-1H-indazole |
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$408 | 2021-08-05 | |
| Chemenu | CM150481-1g |
3-Bromo-4-nitro-1H-indazole |
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$*** | 2023-03-31 | |
| abcr | AB269561-1 g |
3-Bromo-4-nitro-1H-indazole; 95% |
74209-17-9 | 1 g |
€266.80 | 2023-07-20 | ||
| Apollo Scientific | OR110321-1g |
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£194.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | D501064-1g |
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$560 | 2024-05-24 |
3-Bromo-4-nitro-1H-indazole Suppliers
3-Bromo-4-nitro-1H-indazole Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-Bromo-4-nitro-1H-indazole
Introduction to 3-Bromo-4-nitro-1H-indazole (CAS No. 74209-17-9)
3-Bromo-4-nitro-1H-indazole, with the chemical identifier CAS No. 74209-17-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, which makes it a versatile scaffold for the development of various bioactive molecules. The presence of both bromo and nitro substituents in its structure imparts unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The structural features of 3-Bromo-4-nitro-1H-indazole make it particularly interesting for medicinal chemists. The bromo group at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the nitro group at the 4-position can be reduced to an amine, enabling the introduction of various pharmacophoric elements. These attributes have positioned 3-Bromo-4-nitro-1H-indazole as a key building block in the synthesis of novel therapeutic agents.
In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated biological activities. Studies have highlighted the potential of indazole-based compounds in modulating various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory responses. Among these derivatives, 3-Bromo-4-nitro-1H-indazole has been explored for its potential in addressing neurological disorders, infectious diseases, and cancer. Its unique structural motif allows for fine-tuning of pharmacological properties, making it a promising candidate for drug discovery programs.
One of the most compelling aspects of 3-Bromo-4-nitro-1H-indazole is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By leveraging the reactivity of the bromo and nitro groups, researchers have synthesized a series of indazole derivatives that exhibit potent inhibitory effects on specific kinases. For instance, modifications to the 3-Bromo-4-nitro-1H-indazole core have led to compounds that show significant activity against tyrosine kinases, which are key targets in oncology research. These findings underscore the importance of 3-Bromo-4-nitro-1H-indazole as a scaffold for developing next-generation kinase inhibitors.
Another area where 3-Bromo-4-nitro-1H-indazole has made a notable impact is in the field of antiviral research. The indazole scaffold is known to interact with viral proteins and enzymes, making it an attractive platform for designing antiviral agents. Researchers have utilized 3-Bromo-4-nitro-1H-indazole to develop compounds that target viral polymerases and proteases, thereby inhibiting viral replication. Preliminary studies have shown promising results with certain derivatives of 3-Bromo-4-nitro-1H-indazole against RNA viruses, including those responsible for chronic infections. This highlights the compound's potential as a lead molecule in antiviral drug discovery.
The synthesis of 3-Bromo-4-nitro-1H-indazole itself is an intriguing process that showcases modern synthetic methodologies. The compound can be prepared through a multi-step sequence involving nitration followed by bromination of an appropriate indazole precursor. Advances in catalytic systems have enabled more efficient and selective transformations, reducing side reactions and improving yields. These synthetic advancements not only facilitate access to 3-Bromo-4-nitro-1H-indazole but also provide insights into optimizing similar transformations for other heterocyclic compounds.
In conclusion, 3-Bromo-4-nitro-1H-indazole (CAS No. 74209-17-9) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and functional groups. Its applications in drug discovery span across multiple therapeutic areas, including oncology, virology, and neurology. The ongoing research into derivatives of this compound continues to uncover new possibilities for therapeutic intervention. As synthetic methodologies evolve, the accessibility and utility of 3-Bromo-4-nitro-1H-indazole are expected to further expand, solidifying its role as a cornerstone in medicinal chemistry.
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